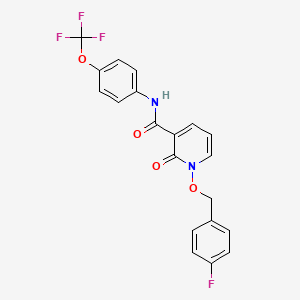![molecular formula C16H22N2OS B2831111 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 342384-45-6](/img/structure/B2831111.png)
5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound, notable for its intricate structure and potential applications across various scientific disciplines. The compound's structure includes a cyclododecane core fused with a thienopyrimidine moiety, leading to unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. One common route includes the cyclization of a linear precursor with sulfur-containing reagents under high temperature and pressure, followed by condensation reactions to introduce the pyrimidinone moiety. Each step requires precise control of reaction conditions, such as temperature, pH, and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one often utilizes continuous flow reactors. These reactors allow for better control of reaction parameters and improved scalability. Key considerations in industrial production include the cost of raw materials, energy efficiency, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
The compound is involved in various chemical reactions, including:
Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Using reducing agents like sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: Introducing different substituents into the molecule using reagents like halides or organometallics.
Common Reagents and Conditions
Common reagents include bases like sodium hydroxide for deprotonation steps, acids for catalyzing certain reactions, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to dissolve reactants and facilitate reactions.
Major Products Formed
The reactions typically yield derivatives of the original compound with various substituents, which can modify its physical and chemical properties, leading to potentially novel applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in material science and as intermediates in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or binding agents due to their structural complexity and potential bioactivity.
Medicine
Pharmacologically, these compounds are explored for their potential therapeutic benefits, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrial applications include its use as a precursor for high-performance materials, such as polymers or advanced coatings, due to its stability and versatile reactivity.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine moiety, in particular, is known for its ability to bind to nucleic acids or proteins, thereby modulating their function. These interactions can lead to the activation or inhibition of particular biological pathways, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Cyclododecane derivatives: These compounds share the cyclododecane core, contributing to their structural and functional similarities.
Uniqueness
5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combined cyclododecane and thienopyrimidine structure, which imparts unique physical, chemical, and biological properties. This dual structural motif is less common among related compounds, making it a subject of interest for developing novel materials and pharmaceuticals.
Hope you enjoyed this chemical deep dive!
Eigenschaften
IUPAC Name |
19-thia-15,17-diazatricyclo[10.7.0.013,18]nonadeca-1(12),13(18),16-trien-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15-14-12-9-7-5-3-1-2-4-6-8-10-13(12)20-16(14)18-11-17-15/h11H,1-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLABQXQBDSSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C3=C(S2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)
![Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2831041.png)




![1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2831050.png)
![N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2831051.png)
